5-(Quinolin-2-yl)oxazol-2-amine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
846055-69-4 |
|---|---|
Molecular Formula |
C12H9N3O |
Molecular Weight |
211.22 g/mol |
IUPAC Name |
5-quinolin-2-yl-1,3-oxazol-2-amine |
InChI |
InChI=1S/C12H9N3O/c13-12-14-7-11(16-12)10-6-5-8-3-1-2-4-9(8)15-10/h1-7H,(H2,13,14) |
InChI Key |
DVYRZBIKWQBXIV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C3=CN=C(O3)N |
Origin of Product |
United States |
Synthetic Methodologies for 5 Quinolin 2 Yl Oxazol 2 Amine and Structural Analogs
Strategic Approaches to Oxazole (B20620) Ring Construction
The formation of the oxazole ring, a key structural component, can be achieved through various cyclization and condensation reactions. The choice of method often depends on the desired substitution pattern and the availability of starting materials.
Cyclization Reactions Leading to 2-Aminosubstituted Oxazoles
A primary route to 2-aminooxazoles involves the cyclization of appropriate precursors. One common method is the reaction of α-haloketones with urea (B33335) or its derivatives. For instance, the condensation of an α-bromoacetophenone with urea provides a direct pathway to 4-aryl-2-aminooxazoles. acs.org The reaction conditions, such as solvent and temperature, can be optimized to improve yields. While unsubstituted urea readily reacts to form N-unsubstituted 2-aminooxazoles, N-substituted ureas may exhibit lower reactivity due to decreased nucleophilicity of the oxygen atom. acs.org
Another approach involves the cyclization of 2-aminophenols with a cyanating agent. nih.govacs.org Although highly toxic reagents like cyanogen (B1215507) bromide have been traditionally used, newer, less hazardous electrophilic cyanating agents such as N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) have been developed. nih.govacs.org The reaction, often facilitated by a Lewis acid like BF₃·Et₂O, proceeds through the activation of the cyanating agent, followed by nucleophilic attack by the amino group of the 2-aminophenol (B121084) and subsequent intramolecular cyclization. nih.govacs.org
Solid-phase synthesis has also been employed for the preparation of 2-aminobenzoxazole (B146116) derivatives. This methodology involves a polymer-bound 2-hydroxyphenylthiourea (B72812) resin which undergoes cyclization to form the resin-bound 2-aminobenzoxazole core. This can then be further functionalized.
| Starting Materials | Reagents | Product | Yield | Reference |
| α-bromo-4′-methylacetophenone, Urea | DMF, 120 °C | 4-(p-tolyl)oxazol-2-amine | 45% | acs.org |
| o-aminophenol, NCTS | BF₃·Et₂O, 1,4-dioxane | 2-Aminobenzoxazole | Good to excellent | nih.govacs.org |
| 2-aminophenol, isothiocyanate-terminated resin | HgO, 1,4-dioxane | Polymer-bound 2-aminobenzo[d]oxazole | Not specified |
Rhodium-Catalyzed Formal [3+2] Cyclization Techniques for Oxazole Synthesis
Rhodium-catalyzed reactions provide an elegant and efficient means to construct oxazole rings. A notable example is the formal [3+2] cycloaddition of N-sulfonyl-1,2,3-triazoles with aldehydes. organic-chemistry.org This reaction proceeds through the formation of a rhodium azavinyl carbene intermediate, which then reacts with the aldehyde.
A specific application of this methodology for the synthesis of a quinoline-oxazole compound involves the rhodium-catalyzed formal [3+2] cyclization of 4-aryl-1-tosyl-1H-1,2,3-triazoles with quinoline-2-carbaldehydes. This approach offers good yields and a broad reaction scope under mild conditions.
Condensation Reactions in the Synthesis of Oxazole Derivatives
Condensation reactions are a cornerstone of oxazole synthesis. The van Leusen oxazole synthesis is a powerful one-pot reaction that utilizes tosylmethyl isocyanide (TosMIC) as a C-N=C synthon. nih.gov This method allows for the preparation of 5-substituted oxazoles from aldehydes under basic conditions. The reaction proceeds via the formation of an oxazoline (B21484) intermediate, which then eliminates the tosyl group to yield the oxazole. nih.gov
This reaction has been successfully applied to the synthesis of quinoline-oxazole hybrids. For instance, the reaction of 2-chloroquinoline-3-carbaldehyde (B1585622) with TosMIC under van Leusen conditions yields 5-(2-chloroquinolin-3-yl)oxazole in high yield. nih.gov This intermediate can then be further functionalized. nih.gov
Another classical condensation method is the reaction of α-haloketones with primary amides, which provides a straightforward route to 2,4-disubstituted oxazoles.
Methods for Incorporating the Quinoline (B57606) Moiety
The introduction of the quinoline scaffold onto the oxazole ring is typically achieved through coupling reactions or by building the quinoline ring as part of a modular synthetic strategy.
Coupling Strategies Involving 2-Substituted Quinoline Precursors
Palladium-catalyzed cross-coupling reactions are instrumental in forming the C-C bond between the quinoline and oxazole rings. The Suzuki-Miyaura coupling, which pairs an organoboron compound with an organohalide, is a widely used method. researchgate.net For example, a 2-aryl-4-chloro-3-iodoquinoline can be coupled with an arylboronic acid to form a C-C bond at the 3-position of the quinoline ring. researchgate.net The reactivity difference between the halogen atoms (I > Br > Cl) allows for selective, sequential couplings. researchgate.net
The Sonogashira coupling, which involves the reaction of a terminal alkyne with an aryl or vinyl halide, is another key strategy. This reaction has been used for the functionalization of quinoline motifs at various positions. researchgate.net For instance, 6,7-dibromoquinoline-5,8-dione (B3062177) can be coupled with terminal alkynes in the presence of a palladium catalyst to yield alkynylquinoline-5,8-diones. researchgate.net
Modular Synthetic Routes for Assembling Quinoline-Oxazole Frameworks
Modular or convergent synthetic strategies involve the preparation of complex molecules by joining pre-synthesized fragments. This approach is highly efficient for creating libraries of related compounds. An example of a convergent domino cyclization has been reported for the one-pot synthesis of 2-quinoline-4,5-diaryl-oxazoles from methyl azaarenes, benzoins, and ammonium (B1175870) acetate. nih.gov
Another modular approach involves the synthesis of quinoline-piperazine hybrids, where a pre-formed quinoline derivative is coupled with a piperazine (B1678402) unit, which can then be further functionalized. researchgate.net Similarly, quinoline-1,3-oxazole hybrids have been synthesized through the condensation of 2-aryl-5-methyl-1,3-oxazole-4-carbaldehydes with substituted quinolin-4-yl-hydrazines. These methods allow for the rapid assembly of diverse quinoline-oxazole structures from readily available building blocks.
Optimization of Reaction Parameters and Process Efficiency
The efficiency of synthesizing complex heterocyclic molecules like 5-(Quinolin-2-yl)oxazol-2-amine is highly dependent on the careful optimization of various reaction parameters. Key factors that are typically fine-tuned include the choice of catalyst, solvent, base, reaction temperature, and time. Drawing parallels from the synthesis of structurally related quinoline and 2-aminooxazole derivatives, a systematic approach to optimization is crucial for maximizing product yield and purity while minimizing reaction times and the formation of byproducts.
The choice of catalyst is often paramount in modern synthetic organic chemistry. For the construction of quinoline and oxazole rings, various catalytic systems have been explored. In the synthesis of quinoline derivatives, transition-metal catalysts, as well as metal-free approaches using superacids or photoredox catalysts, have proven effective. mdpi.com For instance, in the synthesis of quinazolinone derivatives, a related class of compounds, a study demonstrated that a titanium dioxide-supported ionic liquid (TiO2@ILs) catalyst provided superior yields and shorter reaction times compared to other catalysts like Fe3O4, FeCl3, and p-TSA. researchgate.net
Similarly, the formation of the 2-aminooxazole ring can be influenced by the catalytic system. While some traditional methods rely on stoichiometric reagents, modern approaches often employ catalytic methods. The Buchwald-Hartwig cross-coupling reaction, for example, utilizes a palladium catalyst for the amination of aryl halides, a key step in some synthetic routes to N-substituted 2-aminooxazoles. acs.org
The optimization of catalyst loading is a critical step to balance reaction efficiency with cost and potential product contamination.
Table 1: Hypothetical Optimization of Catalyst for the Synthesis of a Quinoline-Oxazole Core Structure
| Entry | Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Yield (%) |
| 1 | Pd(PPh3)4 | 5 | Toluene | 100 | 65 |
| 2 | Pd2(dba)3/XPhos | 2 | Dioxane | 110 | 85 |
| 3 | CuI/L-proline | 10 | DMSO | 90 | 72 |
| 4 | [Cp*IrCl2]2 | 2.5 | DCE | 80 | 78 |
| 5 | TiO2@ILs | 10 mg | Ethanol | Reflux | 90 |
This table presents hypothetical data based on optimization studies of related heterocyclic compounds to illustrate the effect of different catalysts on the reaction yield. researchgate.netacs.orgrsc.org
The solvent and base system can significantly impact the reaction rate, yield, and even the reaction pathway. In a study on the synthesis of a triazole derivative, the choice of base and solvent was shown to be critical. mdpi.com For example, using triethylamine (B128534) (Et3N) in dimethylformamide (DMF) resulted in a 78% yield, whereas 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in DMF gave only a 5% yield. mdpi.com Similarly, the use of potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) in dimethyl sulfoxide (B87167) (DMSO) also influenced the reaction outcome. mdpi.com
For the synthesis of 2-aminooxazoles, the solvent choice can be equally important. One study noted that a reaction failed to proceed in DMSO, highlighting the profound effect of the solvent on the reaction's success. acs.org The selection of an appropriate base is also crucial in reactions like the Buchwald-Hartwig coupling, with common choices including sodium tert-butoxide (tBuONa), cesium carbonate (Cs2CO3), and potassium phosphate (B84403) (K3PO4). researchgate.net
Table 2: Hypothetical Optimization of Base and Solvent for a Key Cyclization Step
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | K2CO3 | Acetonitrile | 80 | 12 | 55 |
| 2 | Cs2CO3 | Dioxane | 100 | 8 | 75 |
| 3 | tBuONa | THF | 65 | 6 | 82 |
| 4 | Et3N | DMF | 90 | 12 | 68 |
| 5 | DBU | DMSO | 100 | 4 | 45 |
This table provides a hypothetical representation of how the base-solvent system can affect the yield and reaction time, based on findings from similar synthetic transformations. mdpi.com
Temperature and reaction time are intrinsically linked parameters that require careful optimization. Higher temperatures can increase reaction rates but may also lead to the formation of undesired byproducts or decomposition of the product. A systematic approach often involves running the reaction at various temperatures and monitoring its progress over time using techniques like thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
For instance, in the development of a synthetic method for 2-aminooxazoles, a reaction was successfully carried out at 120 °C. researchgate.net The optimization process would typically involve testing a range of temperatures (e.g., 80 °C, 100 °C, 120 °C) and analyzing the product mixture at different time points to determine the optimal conditions for achieving high conversion and yield.
Table 3: Hypothetical Optimization of Temperature and Reaction Time
| Entry | Temperature (°C) | Time (h) | Conversion (%) | Product Yield (%) |
| 1 | 80 | 24 | 60 | 50 |
| 2 | 100 | 12 | 95 | 88 |
| 3 | 100 | 24 | >99 | 85 (some degradation) |
| 4 | 120 | 6 | >99 | 92 |
| 5 | 120 | 12 | >99 | 80 (significant byproducts) |
This hypothetical data illustrates the interplay between temperature and reaction time on conversion and yield, a common consideration in process optimization. nih.gov
By systematically optimizing these key parameters—catalyst, solvent, base, temperature, and reaction time—it is possible to develop a robust and efficient process for the synthesis of this compound and its structural analogs, which is essential for their further investigation and potential applications.
Structural Characterization and Spectroscopic Elucidation
Advanced Spectroscopic Techniques for Definitive Structural Assignment
The definitive structural assignment of a novel compound like 5-(Quinolin-2-yl)oxazol-2-amine would necessitate the use of several advanced spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁵N, 2D-NMR)
NMR spectroscopy is a cornerstone of chemical analysis, providing detailed information about the carbon-hydrogen framework and the electronic environment of atoms within a molecule. For a compound such as this compound, a combination of one-dimensional (¹H, ¹³C, ¹⁵N) and two-dimensional (2D-NMR) experiments would be crucial.
¹H NMR spectroscopy would reveal the number of different types of protons, their chemical environments, and their connectivity through spin-spin coupling. The aromatic protons of the quinoline (B57606) and oxazole (B20620) rings, as well as the amine protons, would exhibit characteristic chemical shifts and coupling patterns.
¹³C NMR spectroscopy would provide information on the number and types of carbon atoms present in the molecule. The chemical shifts of the carbons in the quinoline and oxazole rings, particularly the carbons bonded to nitrogen and oxygen, would be indicative of the compound's structure.
¹⁵N NMR, although less common, would offer direct insight into the nitrogen atoms within the quinoline, oxazole, and amine functionalities.
2D-NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be instrumental in assembling the complete molecular structure by establishing correlations between protons and carbons that are two, three, or even four bonds apart.
Mass Spectrometry (MS) for Molecular Formula Determination
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) would be employed to obtain the accurate mass of the molecular ion of this compound, which would allow for the unambiguous determination of its molecular formula. Fragmentation patterns observed in the mass spectrum would further corroborate the proposed structure by showing the loss of specific neutral fragments from the parent molecule.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretching of the amine group, C=N and C=C stretching vibrations of the quinoline and oxazole rings, and C-O stretching of the oxazole ring.
Elemental Compositional Analysis
Elemental analysis is a fundamental technique used to determine the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in a compound. The experimentally determined percentages would be compared with the calculated values for the proposed molecular formula of this compound to confirm its elemental composition.
Despite the established methodologies for such characterization, specific experimental data for this compound is not available in the reviewed literature. The synthesis of related compounds, such as oxazolo[4,5-c]-quinolinone analogs and other quinoline-oxazole hybrids, has been reported, often involving multi-step synthetic sequences. These studies typically provide detailed spectroscopic data for their target compounds, but this compound has not been described as a final product with its corresponding full characterization.
Therefore, while the scientific community possesses the tools to thoroughly analyze this compound, a dedicated study reporting these findings for this compound has not been published or is not readily accessible.
Computational and Theoretical Investigations
Quantum Chemical Studies of Molecular Electronic Structure
Quantum chemical methods are indispensable for elucidating the electronic characteristics that dictate a molecule's stability, reactivity, and spectroscopic signatures.
Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry for investigating the electronic properties of molecules. A primary application of DFT in the study of quinoline (B57606) derivatives is the optimization of the molecular geometry to its ground state. nih.gov This computational process yields critical data on bond lengths, bond angles, and dihedral angles, which collectively define the three-dimensional structure of the molecule. For quinoline-oxazole systems, DFT calculations are crucial for determining the degree of planarity between the two heterocyclic rings, a factor that can significantly influence the molecule's ability to intercalate with DNA or bind to the active sites of proteins. dntb.gov.ua
Table 1: Representative Optimized Geometry Parameters for a Quinoline-Oxazole Core Structure (Illustrative Data) This table presents illustrative data based on general values for similar heterocyclic systems. Actual values for 5-(Quinolin-2-yl)oxazol-2-amine would necessitate specific DFT calculations.
| Parameter | Representative Value |
| Bond Length (C-C in Quinoline) | ~1.42 Å |
| Bond Length (C-N in Quinoline) | ~1.37 Å |
| Bond Length (C-O in Oxazole) | ~1.36 Å |
| Bond Length (C-N in Oxazole) | ~1.31 Å |
| Dihedral Angle (Quinoline-Oxazole) | Dependent on substitution |
The principles of Frontier Molecular Orbital (FMO) theory are central to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are paramount in dictating a molecule's behavior in chemical reactions. The energy of the HOMO is indicative of a molecule's capacity to donate electrons, whereas the LUMO's energy reflects its electron-accepting propensity. The energy difference between these two orbitals, known as the HOMO-LUMO gap, serves as an indicator of molecular stability and reactivity; a smaller gap is generally associated with higher reactivity. nih.gov For quinoline derivatives, the spatial distribution of the HOMO and LUMO can pinpoint the regions most susceptible to electrophilic and nucleophilic attack, respectively. nih.gov
The Molecular Electrostatic Potential (MEP) map is a visual tool used to illustrate the charge distribution across a molecule, thereby predicting its reactive behavior towards electrophiles and nucleophiles. researchgate.net The MEP map identifies regions of negative electrostatic potential, which are electron-rich and thus attractive to electrophiles, and regions of positive potential, which are electron-poor and susceptible to nucleophilic attack. researchgate.netnih.gov In the context of this compound, the nitrogen atoms of both the quinoline and oxazole (B20620) rings, along with the oxazole's oxygen atom, are anticipated to be electron-rich areas. These sites of negative potential are likely to be key in forming hydrogen bonds and other interactions with biological targets.
From the energies of the HOMO and LUMO, a suite of global reactivity descriptors can be calculated to provide a more quantitative understanding of a molecule's chemical behavior. These descriptors include:
Ionization Potential (I) ≈ -EHOMO
Electron Affinity (A) ≈ -ELUMO
Electronegativity (χ) = (I + A) / 2
Chemical Hardness (η) = (I - A) / 2
Chemical Softness (S) = 1 / (2η)
Electrophilicity Index (ω) = χ² / (2η)
These indices are frequently employed in studies of heterocyclic compounds to correlate their structural and electronic properties with their observed biological activities.
Molecular Modeling and Docking Simulations for Biological Target Interactions
Molecular modeling and docking simulations are pivotal in modern drug discovery, providing a means to predict and analyze the interactions between a small molecule ligand and its macromolecular receptor.
Molecular docking is a widely used computational technique to investigate the binding of quinoline-based compounds to various biological targets, which is often correlated with their anticancer and antimicrobial properties. dntb.gov.uanih.govresearchgate.net For example, quinoline-oxazole hybrids have been the subject of docking studies to probe their interactions with the active site of enzymes such as DNA topoisomerase I. dntb.gov.ua Such simulations predict the most stable binding pose of the ligand and provide an estimation of the binding affinity, typically quantified as a docking score or binding free energy. The predicted interactions often involve a combination of hydrogen bonds, hydrophobic interactions, and π-π stacking between the ligand and the amino acid residues of the protein. In the case of this compound, the planar quinoline ring is a likely candidate for π-π stacking interactions, while the nitrogen and oxygen atoms of the oxazole ring and the exocyclic amine group are potential hydrogen bond donors and acceptors. researchgate.net
Table 2: Illustrative Molecular Docking Results for a Quinoline-Oxazole Ligand with a Protein Target This table presents illustrative data based on docking studies of similar compounds. The actual binding affinity and interacting residues for this compound would be dependent on the specific protein target.
| Parameter | Illustrative Value/Description |
| Docking Score (kcal/mol) | -7.0 to -10.0 |
| Interacting Amino Acid Residues | Asp, Gly, Lys, Ser, Tyr |
| Primary Interaction Types | Hydrogen Bonding, Hydrophobic Interactions, π-π Stacking |
Molecular Dynamics (MD) Simulations for Ligand-Target Complex Stability
Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. In the context of drug discovery, MD simulations are instrumental in assessing the stability of a ligand-target complex, providing detailed information on the binding mode and the interaction energies. For this compound, MD simulations can elucidate its stability when bound to a biological target, such as a protein kinase or a DNA structure.
Key parameters analyzed in such simulations include:
Root Mean Square Deviation (RMSD): This parameter measures the average deviation of the protein backbone atoms from their initial position over the course of the simulation. A stable RMSD plot for the complex, fluctuating around a low value, indicates that the ligand binding does not induce significant conformational changes in the protein and that the complex is stable.
Root Mean Square Fluctuation (RMSF): RMSF is calculated for individual amino acid residues, highlighting the flexible regions of the protein. Analysis of the RMSF of the binding site residues can reveal which amino acids are crucial for the interaction with the ligand.
Hydrogen Bond Analysis: The formation and breakage of hydrogen bonds between the ligand and the protein are monitored throughout the simulation. The persistence of key hydrogen bonds is a strong indicator of a stable binding interaction. The quinoline nitrogen and the amine group of this compound are potential hydrogen bond donors and acceptors.
Binding Free Energy Calculations: Methods like Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) can be employed to estimate the binding free energy of the ligand-target complex, providing a quantitative measure of the binding affinity.
A hypothetical MD simulation of this compound bound to a target protein would likely show a stable complex, with the quinoline and oxazole rings participating in hydrophobic and π-stacking interactions, while the amine group could form crucial hydrogen bonds with the protein's active site residues.
Table 1: Hypothetical Molecular Dynamics Simulation Parameters for this compound-Target Complex
| Parameter | Expected Observation | Implication |
| RMSD of Protein Backbone | Low and stable fluctuation around a mean value (e.g., < 3 Å) | The ligand binding leads to a stable protein conformation. |
| RMSF of Binding Site Residues | Lower fluctuations compared to other regions of the protein | The binding site residues are stabilized upon ligand binding. |
| Hydrogen Bond Occupancy | High occupancy (> 75%) for key hydrogen bonds | Strong and persistent hydrogen bonding interactions contribute to binding affinity. |
| Binding Free Energy (MM-PBSA) | Negative value (e.g., -50 to -100 kcal/mol) | Favorable binding of the ligand to the target. |
Conformational Analysis and Potential Energy Surface Exploration
A potential energy surface (PES) scan can be performed by systematically rotating the dihedral angle between the two heterocyclic rings. This computational method helps to identify the most stable conformers (energy minima) and the transition states (energy maxima) separating them. Such analyses are typically carried out using Density Functional Theory (DFT) methods. rug.nlresearchgate.net
For this compound, the key dihedral angle is C(3)-C(2)-C(5')-C(4') (using standard quinoline and oxazole numbering). The planarity of the molecule is a significant factor. A co-planar arrangement of the quinoline and oxazole rings would maximize π-conjugation, which could be energetically favorable. However, steric hindrance between the hydrogen atom at the C(3) position of the quinoline ring and the atoms of the oxazole ring might lead to a slightly twisted, non-planar conformation being the most stable.
The exploration of the potential energy surface would reveal the energy landscape of the molecule, providing insights into its conformational flexibility. A molecule with a relatively flat PES can easily adopt different conformations to fit into a binding pocket, which can be advantageous for its biological activity.
Table 2: Predicted Conformational States of this compound from Potential Energy Surface Exploration
| Conformer | Dihedral Angle (C3-C2-C5'-C4') | Relative Energy (kcal/mol) | Description |
| Global Minimum | ~20-30° or ~150-160° | 0 | The most stable, slightly twisted conformation to minimize steric clash. |
| Local Minimum | ~180° from global minimum | Low | Another stable, twisted conformation. |
| Transition State | 0° and 180° | High | Planar conformations representing energy barriers to rotation. |
Theoretical Investigation of Excited State Properties (e.g., Time-Dependent DFT)
Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method for studying the electronic excited states of molecules. nih.govresearchgate.netnih.gov This is particularly relevant for understanding the photophysical properties of this compound, such as its absorption and emission of light, which are important for applications in areas like fluorescent probes and photodynamic therapy.
TD-DFT calculations can predict the following properties:
UV-Vis Absorption Spectra: The calculations can determine the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which are related to the intensity of the absorption bands. For conjugated systems like this compound, the absorption is typically due to π-π* transitions.
Fluorescence Emission Spectra: By optimizing the geometry of the first excited state (S1), TD-DFT can predict the emission wavelength. The difference between the absorption and emission wavelengths is known as the Stokes shift, a crucial parameter for fluorescent molecules.
Nature of Electronic Transitions: Analysis of the molecular orbitals involved in the electronic transitions (e.g., HOMO to LUMO) provides a detailed understanding of the charge transfer characteristics upon excitation.
Studies on similar quinoline-oxazole analogues have shown that these molecules can exhibit interesting photophysical properties. researchgate.net For this compound, the quinoline moiety is expected to act as a strong electron-withdrawing group, while the 2-aminooxazole part can act as an electron-donating group, potentially leading to intramolecular charge transfer (ICT) upon photoexcitation. This ICT character can result in a large Stokes shift and sensitivity of the fluorescence to the solvent polarity.
Table 3: Predicted Excited State Properties of this compound from TD-DFT Calculations
| Property | Predicted Value | Description |
| Absorption λmax (in vacuum) | ~320-350 nm | Corresponds to the S0 → S1 (π-π) transition. |
| Emission λmax (in vacuum) | ~400-450 nm | Fluorescence from the relaxed S1 state. |
| Stokes Shift | ~80-100 nm | Indicates a significant change in geometry between the ground and excited states. |
| Nature of Transition | HOMO → LUMO (π-π) | Intramolecular charge transfer from the amino-oxazole moiety to the quinoline ring. |
Biological Activity and Mechanistic Studies in Vitro and Target Focused
Antiproliferative and Anticancer Activities (In Vitro)
Quinoline (B57606) derivatives are recognized for their potential as anticancer agents, often acting by inhibiting DNA replication and other crucial cellular processes. researchgate.net
Numerous studies have demonstrated the ability of quinoline-based compounds to inhibit the growth of various cancer cell lines. For instance, a series of novel quinoline derivatives of combretastatin (B1194345) A-4 showed significant antiproliferative activities against several cancer cell lines. nih.gov One of the most potent compounds from this series, 12c , displayed IC₅₀ values ranging from 0.010 to 0.042 µM across cell lines such as MCF-7, HL-60, HCT-116, and HeLa. nih.gov
Similarly, newly synthesized di- and trimeric quinoline derivatives have been tested for their in vitro antiproliferative effects on human solid cancer cell lines like MCF-7 and PA 1. nih.gov Another study on quinoline derivatives with side chains at position 8 found that while the HT29 human colon cancer cell line was more resistant, most of the compounds showed moderate to high activity against the MDA-MB231 human breast cancer cell line, with IC₅₀ values between 4.6 and 48.2 μM. nih.gov
The table below summarizes the antiproliferative activity of selected quinoline derivatives against various cancer cell lines.
| Compound Class | Specific Compound(s) | Cancer Cell Line | Activity (IC₅₀) |
| Quinoline-Combretastatin A-4 Hybrids | Compound 12c | MCF-7, HCT-116 | 0.010 - 0.042 µM nih.gov |
| Pyrazolo[4,3-f]quinolines | 1M, 2E, 2P | NUGC-3, ACHN, HCT-15, MM231, NCI-H23, PC-3 | GI₅₀ < 8 µM nih.govmdpi.com |
| 8-Substituted Quinolines | Schiff's base 4e | HT29, MDA-MB231 | 4.7 µM, 4.6 µM nih.gov |
| 2-Chloro-3-(1H-benzo[d]imidazol-2-yl)quinolines | Compound 3a₁ | HepG2 | - |
Note: This table is populated with data for quinoline derivatives, as specific data for 5-(Quinolin-2-yl)oxazol-2-amine was not found.
The anticancer effects of quinoline derivatives are often mediated through the modulation of critical biological pathways.
Telomerase Inhibition: Telomerase is a key enzyme in cancer cell immortality, and its inhibition is a target for cancer therapy. nih.gov Certain rationally designed quindoline analogues have been shown to inhibit telomerase activity, and their potency in doing so correlates with their ability to stabilize G-quadruplex DNA. nih.gov Dual inhibitors targeting both topoisomerases and telomerase have also been explored. researchgate.net
Apoptosis Induction: Many quinoline derivatives induce apoptosis, or programmed cell death, in cancer cells. For example, novel quinoline-4-carboxamide derivatives have been shown to potentiate apoptosis. nih.gov Mechanistic studies of a potent quinoline derivative of combretastatin A-4, compound 12c , revealed that it induces apoptosis through a mitochondrial-dependent pathway in MCF-7 cells. nih.gov Similarly, a quinoline derivative, IND-2 , was found to induce apoptosis in prostate cancer cells. researchgate.net
Cell Cycle Arrest: Disruption of the cell cycle is another common mechanism of anticancer agents. A series of 2-chloroquinoline-benzimidazole derivatives were found to exert their antitumor effects through the modulation of cell cycle arrest and apoptosis. nih.gov The representative compound 3a₁ from this series caused HepG2 cells to arrest in the G₂ phase of the cell cycle. nih.gov Other studies have shown that quinoline derivatives can induce cell cycle arrest at the G₂/M phase or the G1 phase, depending on the specific compound and cell line. nih.govresearchgate.netmdpi.com For instance, compound 12c arrested the cell cycle at the G₂/M phase. nih.gov
Kinase Inhibition: Protein kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of cancer. Quinolines are recognized as a versatile scaffold for developing kinase inhibitors. nih.gov Quinoxaline derivatives, which are structurally related to quinolines, have been identified as selective ATP-competitive inhibitors for a range of kinases, including VEGFR, PDGFR, and Src. ekb.eg
Topoisomerase Inhibition: Topoisomerases are enzymes that are essential for DNA replication and are well-established targets for cancer chemotherapy. nih.govmdpi.com Several quinoline-based compounds have been developed as topoisomerase inhibitors. nih.gov For instance, pyrazolo[4,3-f]quinoline derivatives have been synthesized and shown to inhibit both topoisomerase I and IIα. nih.govmdpi.com Specifically, compound 2E from this series demonstrated potent inhibition of topoisomerase IIα activity. mdpi.com The anticancer activity of some quinoline derivatives is attributed to their ability to inhibit DNA gyrase and topoisomerase IV in bacteria, and similar mechanisms targeting human topoisomerases are explored for anticancer effects. nih.govnih.gov
Dihydroorotate Dehydrogenase (DHODH) Inhibition: DHODH is a key enzyme in the de novo biosynthesis of pyrimidines, which is critical for the proliferation of cancer cells. rsc.org Several quinoline derivatives have been identified as potent inhibitors of human DHODH. rsc.orgnih.govnih.gov For example, compound A9 was identified as a potent hDHODH inhibitor with an IC₅₀ value of 9.7 nM. rsc.org
Antimicrobial Activities (In Vitro)
The quinoline core is present in many antimicrobial agents, and its derivatives have been extensively studied for their antibacterial and antifungal properties. nih.govbiointerfaceresearch.combohrium.com
Quinoline derivatives have demonstrated a broad spectrum of antibacterial activity against both Gram-positive and Gram-negative bacteria. biointerfaceresearch.com For example, S-substituted 2-mercapto-1,3,4-oxadiazole-quinoline hybrids have shown activity against P. aeruginosa, E. coli, and S. aureus, with some derivatives showing potency comparable or superior to ciprofloxacin. nih.gov These compounds are believed to act by inhibiting bacterial topoisomerase II (DNA gyrase) and IV. nih.gov
Another study on novel quinoline-thiazole derivatives reported significant antibacterial activity. Compounds 4g and 4m were particularly effective against E. coli and methicillin-resistant S. aureus (MRSA). acs.org
The table below presents the in vitro antibacterial activity of selected quinoline derivatives.
| Compound Class | Specific Compound(s) | Bacterial Strain | Activity (MIC) |
| Quinolone-Oxadiazole Hybrids | 41a, 41b | P. aeruginosa, E. coli, S. aureus | Comparable to Ciprofloxacin nih.gov |
| Quinoline-Thiazole Hybrids | 4g, 4m | S. aureus | 7.81 µg/mL acs.org |
| Quinoline-Thiazole Hybrids | 4g, 4m | E. coli | 7.81 µg/mL acs.org |
| Quinoline-Thiazole Hybrids | 4g | MRSA (clinical isolate) | 3.91 µg/mL acs.org |
Note: This table is populated with data for quinoline derivatives, as specific data for this compound was not found.
Quinoline derivatives have also shown promise as antifungal agents. bohrium.comacs.orgresearchgate.net Inspired by the natural alkaloid quinine, a series of quinoline derivatives were synthesized and evaluated against phytopathogenic fungi. acs.org Compound Ac12 from this series exhibited potent activity against S. sclerotiorum and B. cinerea with EC₅₀ values of 0.52 and 0.50 μg/mL, respectively, which was more potent than the commercial fungicide 8-hydroxyquinoline. acs.org
In another study, new quinoline derivatives bearing a thiazole (B1198619) moiety were synthesized and tested for their antifungal activity. Compound 5e showed fourfold the potency of amphotericin B against A. fumigatus. johnshopkins.edu
Exploration of Other Relevant Pharmacological Activities (In Vitro)
In the absence of specific data for this compound, the following sections draw upon research conducted on analogous structures to postulate its potential pharmacological profile.
Anti-inflammatory Potential
Quinoline derivatives have been investigated for their anti-inflammatory properties. For instance, certain novel quinoline compounds linked to a pyrazole (B372694) scaffold have demonstrated promising anti-inflammatory effects in both acute and sub-acute models of inflammation. korea.ac.kr These compounds were found to have a high safety margin and exhibited significant in vitro inhibitory activity against lipoxygenase (LOX), an enzyme involved in the inflammatory cascade. korea.ac.kr Furthermore, some of these derivatives showed selective inhibition of cyclooxygenase-2 (COX-2) over cyclooxygenase-1 (COX-1), a desirable characteristic for anti-inflammatory agents with reduced gastrointestinal side effects. korea.ac.kr Molecular docking studies of these active compounds have helped to elucidate their binding modes within the active site of the COX-2 enzyme. korea.ac.kr Another study on a quinoline derivative, N1-(5-methyl-5H-indolo[2,3-b]quinolin-11-yl)benzene-1,4-diamine hydrochloride, has also suggested potential anti-inflammatory and antioxidant capabilities. nih.gov Given these precedents, it is plausible that this compound could exhibit anti-inflammatory activity, potentially through the inhibition of key inflammatory enzymes like COX and LOX. However, this remains to be experimentally verified.
Antioxidant Capacity
The antioxidant potential of quinoline derivatives is another area of active research. A study on benzo[f]quinoline (B1222042) candidates revealed that a benzimidazole (B57391) derivative of this class showed potent antioxidant activity, which was attributed to its aromaticity and extended conjugation. nih.gov In silico studies supported these findings, with molecular docking simulations suggesting a strong binding affinity towards HCV NS5B polymerase, indicating its potential as an antioxidant agent. nih.gov Similarly, 2-amino-1,3,4-oxadiazoles bearing hindered phenol (B47542) fragments have been synthesized and shown to possess antioxidant activity superior to butylated hydroxytoluene (BHT), a standard antioxidant. mdpi.com The combination of a quinoline ring and an amino-oxazole moiety in this compound suggests that it might possess free radical scavenging capabilities. The nitrogen atoms in the heterocyclic rings could potentially contribute to this activity.
Antimalarial Efficacy
The quinoline scaffold is a well-established pharmacophore in the development of antimalarial drugs, with chloroquine (B1663885) and mefloquine (B1676156) being prime examples. nih.gov Research into novel quinoline-based compounds continues to yield promising results. For example, quinoline-triazole hybrids have been shown to inhibit falcipain-2, a crucial cysteine protease in Plasmodium falciparum, thereby arresting parasite growth at the trophozoite stage. researchgate.net Additionally, certain 4-anilinoquinolines have demonstrated potent in vitro activity against both chloroquine-sensitive and -resistant strains of P. falciparum. nih.gov While no direct antimalarial data exists for this compound, its structural similarity to known antimalarial agents suggests that it could be a candidate for antimalarial screening.
General Enzyme Inhibitory Profiles
Beyond specific anti-inflammatory and antimalarial targets, quinoline and oxazole (B20620) derivatives have been shown to inhibit a variety of other enzymes. A series of 2-aminomethyl-5-(quinolin-2-yl)-1,3,4-oxadiazole-2(3H)-thione derivatives were synthesized and evaluated as potential telomerase inhibitors, with some compounds displaying potent anticancer activities. nih.gov Molecular docking simulations suggested that these compounds could bind to the active site of the telomerase enzyme. nih.gov In another study, 2-(5-(quinolin-6-yl)-1,3,4-oxadiazol-2-yl)acetamide derivatives were identified as novel PI3Kα inhibitors through docking-based virtual screening. nih.gov Furthermore, oxazol-2-amine derivatives have been identified as potent novel FLT3 inhibitors, which are targets in acute myeloid leukemia. mdpi.com These findings suggest that this compound could potentially interact with and inhibit various enzymes, a hypothesis that warrants investigation through broad enzyme screening panels.
Identification and Validation of Molecular Targets
The identification and validation of molecular targets are crucial steps in drug discovery. For this compound, this process would involve a combination of computational and experimental approaches. Based on the activities of related compounds, several potential molecular targets can be hypothesized.
Molecular docking studies have been instrumental in predicting the binding of quinoline derivatives to various enzymes. For instance, docking simulations have suggested that quinoline-based compounds can bind to the active sites of telomerase, nih.gov COX-2, korea.ac.kr and HCV NS5B polymerase. nih.gov Similarly, oxadiazole derivatives containing a quinoline moiety have been docked into the active site of PI3Kα. nih.gov A molecular docking study of a novel 1,2,3-triazole-8-quinolinol hybrid also provided insights into its potential interactions. nih.gov
For this compound, a rational approach would be to perform docking studies against a panel of enzymes implicated in inflammation, cancer, and infectious diseases, such as those mentioned above. Experimental validation would then be required to confirm these in silico predictions. This could involve in vitro enzyme inhibition assays and biophysical techniques like surface plasmon resonance or isothermal titration calorimetry to confirm direct binding to the purified target protein.
Table 1: Potential Molecular Targets for this compound Based on Structurally Related Compounds
| Potential Target | Therapeutic Area | Evidence from Related Compounds |
| Cyclooxygenase-2 (COX-2) | Inflammation | Quinoline derivatives show selective COX-2 inhibition. korea.ac.kr |
| 5-Lipoxygenase (5-LOX) | Inflammation | Quinoline compounds exhibit significant in vitro LOX inhibitory activity. korea.ac.kr |
| Telomerase | Cancer | 2-aminomethyl-5-(quinolin-2-yl)-1,3,4-oxadiazole-2(3H)-thione derivatives act as inhibitors. nih.gov |
| PI3Kα | Cancer | 2-(5-(quinolin-6-yl)-1,3,4-oxadiazol-2-yl)acetamide derivatives are novel inhibitors. nih.gov |
| FMS-like tyrosine kinase 3 (FLT3) | Cancer | Oxazol-2-amine derivatives are potent FLT3 inhibitors. mdpi.com |
| Falcipain-2 | Malaria | Quinoline-triazole hybrids inhibit this P. falciparum enzyme. researchgate.net |
| HCV NS5B polymerase | Viral Infections | Benzo[f]quinoline derivatives show strong binding affinity. nih.gov |
It is imperative to emphasize that the biological activities and molecular targets discussed herein are speculative and based on the activities of structurally related but distinct compounds. Rigorous experimental evaluation of this compound is necessary to ascertain its true pharmacological profile.
Structure Activity Relationship Sar Studies
Impact of Substituents on the Oxazole (B20620) Ring, with Emphasis on the 2-Amino Group
The 2-aminooxazole moiety is a known bioisostere of 2-aminothiazole (B372263) and plays a crucial role in the biological activity of various compounds. Modifications to this ring, particularly at the 2-amino position, can significantly modulate the molecule's properties.
The primary 2-amino group is a key hydrogen bond donor and can participate in crucial interactions with biological targets. The substitution on this amine with various alkyl or aryl groups can influence the compound's potency and selectivity. For instance, the introduction of small alkyl groups might enhance lipophilicity, potentially improving cell membrane permeability. Conversely, bulky substituents could lead to steric hindrance, possibly reducing or altering the binding affinity for a specific target.
The electronic nature of substituents on the oxazole ring also plays a pivotal role. Electron-withdrawing groups could modulate the pKa of the 2-amino group, affecting its ionization state at physiological pH and thereby influencing its interaction with target proteins.
To illustrate the potential impact of substitutions on the 2-amino group, a hypothetical SAR table is presented below, based on general principles observed in related heterocyclic compounds.
| Compound | R1 (at 2-amino position) | Hypothetical Biological Activity (IC50, µM) |
| 1 | -H | 5.2 |
| 2 | -CH3 | 3.8 |
| 3 | -C2H5 | 4.1 |
| 4 | -C(CH3)3 | 10.5 |
| 5 | -Phenyl | 8.9 |
| 6 | -COCH3 | > 20 |
This table is for illustrative purposes and based on generalized SAR principles.
Influence of Modifications to the Quinoline (B57606) Moiety on Biological Activity
The quinoline ring is a privileged scaffold in medicinal chemistry, and its substitution pattern is a critical determinant of biological activity. Modifications at various positions of the quinoline moiety in 5-(Quinolin-2-yl)oxazol-2-amine can significantly impact its pharmacological profile.
Substituents on the benzo part of the quinoline ring (positions 5, 6, 7, and 8) can influence properties such as lipophilicity, metabolic stability, and target interaction. For example, the introduction of a methoxy (B1213986) group at the 6-position has been shown in related quinoline derivatives to enhance antibacterial activity. nih.gov Halogen atoms, such as chlorine or fluorine, can alter the electronic distribution of the ring and potentially form halogen bonds with the target, thereby increasing potency.
The position of the substituent is also crucial. A substituent at the 7-position might have a different effect compared to the same substituent at the 8-position due to the different electronic environment and spatial orientation.
The following table illustrates the potential influence of quinoline modifications on biological activity, based on findings from similar quinoline-containing compounds.
| Compound | Quinoline Substitution | Hypothetical Biological Activity (IC50, µM) |
| 1 | None | 5.2 |
| 7 | 6-Methoxy | 2.1 |
| 8 | 7-Chloro | 3.5 |
| 9 | 8-Methyl | 6.8 |
| 10 | 4-Hydroxy | 9.4 |
This table is for illustrative purposes and based on generalized SAR principles from related quinoline derivatives.
Role of the Core Scaffold and Linker Region in Bioactivity
The fundamental quinoline-oxazole scaffold serves as the foundational framework that correctly orients the key interacting moieties in three-dimensional space. The linkage between the quinoline at its 2-position and the oxazole at its 5-position creates a specific spatial arrangement that is critical for binding to a biological target.
Quantitative Structure-Activity Relationship (QSAR) Analysis for Predictive Modeling
While specific QSAR models for this compound are not publicly available, the principles of QSAR can be applied to guide the design of more potent analogs. QSAR studies on related quinoline and oxazole derivatives have highlighted the importance of various molecular descriptors. nih.gov
For a hypothetical QSAR model for this class of compounds, key descriptors would likely include:
Electronic Descriptors: Charges on specific atoms (e.g., the nitrogen of the 2-amino group, the quinoline nitrogen), dipole moment, and HOMO/LUMO energies. These descriptors can quantify the ability of the molecule to participate in electronic interactions.
Steric Descriptors: Molecular weight, molar refractivity, and specific steric parameters for substituents. These help to model the influence of size and shape on binding affinity.
A representative, albeit hypothetical, QSAR equation might look like:
pIC50 = c0 + c1(LogP) - c2(LUMO) + c3(MRsubstituent)
Where pIC50 is the negative logarithm of the half-maximal inhibitory concentration, LogP represents lipophilicity, LUMO is the energy of the lowest unoccupied molecular orbital, and MRsubstituent is the molar refractivity of a particular substituent. The coefficients (c0, c1, c2, c3) would be determined through statistical analysis of a dataset of synthesized and tested compounds. Such a model, once validated, could be invaluable for predicting the activity of yet-unsynthesized analogs, thereby streamlining the drug discovery process.
Advanced Research Directions and Future Perspectives
Rational Design and Synthesis of Novel Derivatives and Analogs
The quinoline (B57606) nucleus is a cornerstone in medicinal chemistry, known for its presence in a wide array of biologically active compounds. nih.govnih.gov Similarly, the oxazole (B20620) ring is a key component in many pharmaceuticals, valued for its ability to interact with various biological targets. researchgate.netnih.gov The combination of these two moieties in 5-(Quinolin-2-yl)oxazol-2-amine offers a rich template for the rational design and synthesis of novel derivatives with potentially enhanced or entirely new biological activities.
Future synthetic strategies could focus on several key areas of modification:
Substitution on the Quinoline Ring: The introduction of various functional groups onto the quinoline ring can significantly influence the compound's pharmacological profile. orientjchem.org For instance, substitutions at specific positions have been shown to enhance antibacterial or anticancer activity. orientjchem.org Structure-activity relationship (SAR) studies on derivatives with different substituents (e.g., halogens, alkyl, alkoxy, nitro groups) at various positions of the quinoline ring could lead to the identification of compounds with improved potency and selectivity. orientjchem.org
Modification of the Oxazole Ring: The oxazole moiety itself can be modified to fine-tune the molecule's properties. While the parent compound is an oxazol-2-amine, derivatization of the amine group could yield a library of amides, sulfonamides, or ureas. These modifications would alter the electronic and steric properties of the molecule, potentially leading to new interactions with biological targets.
Linker Modification: Although the quinoline and oxazole rings are directly fused in the parent compound, future research could explore the synthesis of analogs with flexible or rigid linkers between the two heterocyclic systems. This approach, often used in molecular hybridization, can optimize the spatial orientation of the pharmacophores for better target engagement. nih.gov
Efficient synthetic methodologies, such as multicomponent reactions or microwave-assisted synthesis, could be employed to rapidly generate a diverse library of these novel derivatives for biological screening. ijpsdronline.com
Exploration of Undiscovered Therapeutic Applications
While the specific therapeutic applications of this compound are not yet extensively documented, the known biological activities of quinoline and oxazole derivatives suggest several promising avenues for investigation. nih.govnih.gov
Table 1: Potential Therapeutic Areas for this compound Derivatives
| Therapeutic Area | Rationale based on Constituent Moieties |
| Anticancer | Quinoline derivatives are known to exhibit anticancer activity through various mechanisms, including the inhibition of topoisomerase and kinase enzymes, and the induction of apoptosis. researchgate.netnih.govdntb.gov.ua Oxazole-containing compounds have also shown significant antiproliferative effects. nih.gov |
| Antimicrobial | The quinoline scaffold is central to many antibacterial and antifungal drugs. nih.govnih.gov The hybridization with an oxazole ring, another heterocycle with known antimicrobial properties, could lead to the development of new agents to combat drug-resistant pathogens. nih.govijpsdronline.com |
| Antimalarial | Quinoline-containing drugs like chloroquine (B1663885) and quinine have been mainstays in malaria treatment, primarily by interfering with hemoglobin digestion in the parasite. nih.govnih.gov New quinoline-based compounds are urgently needed to address growing drug resistance. |
| Anti-inflammatory | Certain quinoline and oxazole derivatives have demonstrated anti-inflammatory properties, suggesting that hybrids could be explored for conditions like arthritis and other inflammatory disorders. nih.gov |
| Antiviral | The structural features of quinoline have been incorporated into some antiviral agents, indicating a potential for derivatives of this compound in this therapeutic area. nih.gov |
Systematic screening of a library of this compound derivatives against a wide range of biological targets, including various cancer cell lines, pathogenic microbes, and parasites, is a critical next step. High-throughput screening methods can accelerate the identification of lead compounds for further development in these and other potential therapeutic areas.
Development and Application of Advanced Computational Models
In silico methods are invaluable tools in modern drug discovery, enabling the prediction of molecular properties, interactions with biological targets, and potential ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles. acs.orgnih.gov For this compound and its future derivatives, a multi-faceted computational approach can guide rational design and prioritize synthetic efforts.
Molecular Docking: This technique can be used to predict the binding modes and affinities of this compound derivatives with the active sites of various enzymes and receptors. nih.govorientjchem.org For example, docking studies could explore interactions with targets relevant to cancer (e.g., kinases, topoisomerases) or infectious diseases. researchgate.netnih.gov
Quantitative Structure-Activity Relationship (QSAR): By establishing a mathematical relationship between the structural features of a series of compounds and their biological activity, QSAR models can predict the potency of newly designed derivatives before they are synthesized. nih.gov
Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the ligand-receptor complex over time, offering a more detailed understanding of the stability of interactions and the conformational changes that may occur upon binding. researchgate.net
ADMET Prediction: In silico tools can forecast the pharmacokinetic and toxicological properties of novel compounds, helping to identify candidates with favorable drug-like characteristics early in the discovery process. nih.govacs.org
The integration of these computational models into the research workflow can significantly streamline the discovery of potent and safe drug candidates based on the this compound scaffold.
In-depth Mechanistic Elucidation at the Molecular and Cellular Levels
Understanding the precise mechanism of action of a bioactive compound is fundamental to its development as a therapeutic agent. For this compound and its active derivatives, a thorough investigation of their molecular and cellular effects is essential.
Future research should aim to:
Identify Cellular Targets: Techniques such as affinity chromatography, proteomics, and genetic screening can be employed to identify the specific proteins or cellular components that interact with the compound.
Elucidate Signaling Pathways: Once a target is identified, further studies can delineate the downstream effects of this interaction on cellular signaling pathways. For example, if a compound is found to have anticancer activity, its impact on pathways related to cell cycle progression, apoptosis, and angiogenesis should be investigated. nih.gov Research on other quinoline derivatives has shown that they can induce cell death by modulating pathways such as the Akt/mTOR signaling pathway. nih.gov
Investigate Mechanisms of Resistance: For antimicrobial or anticancer applications, it is crucial to understand the potential mechanisms by which cells or microorganisms might develop resistance to the compound. This knowledge is vital for designing combination therapies or second-generation drugs that can overcome resistance.
By combining these advanced research strategies, the full therapeutic potential of this compound and its derivatives can be systematically explored, paving the way for the development of novel and effective medicines.
Q & A
Q. What are the established synthetic routes for 5-(Quinolin-2-yl)oxazol-2-amine?
To synthesize this compound, a common approach involves coupling quinolin-2-amine with oxazole precursors. For example:
- Step 1 : React quinolin-2-amine with a brominated oxazole derivative (e.g., 5-bromopentanoyl chloride) in the presence of a base like triethylamine to form an intermediate amide .
- Step 2 : Perform nucleophilic substitution using aryl piperazines under reflux conditions (e.g., K₂CO₃ in acetone) to introduce the oxazole moiety .
- Microwave-assisted synthesis can reduce reaction times and improve yields (e.g., 10 min at 433 K in DMF) .
Q. What characterization techniques are critical for confirming the structure of this compound?
- NMR spectroscopy : Analyze ¹H and ¹³C NMR spectra to confirm proton environments and carbon frameworks. For example, aromatic protons in quinoline and oxazole rings appear as distinct multiplet patterns .
- Mass spectrometry : Use high-resolution instruments (e.g., Orbitrap Fusion Lumos) to verify molecular weight and fragmentation patterns .
- X-ray crystallography : Determine crystal packing and hydrogen-bonding interactions (e.g., amino groups forming H-bonds with pyridine/oxazole nitrogens) .
Q. How can reaction conditions be optimized for higher yields?
- Solvent selection : Polar aprotic solvents like DMF or acetone enhance nucleophilicity and stabilize intermediates .
- Catalysis : Use mild bases (e.g., K₂CO₃) to avoid side reactions during coupling steps .
- Microwave irradiation : Reduces reaction time (e.g., from hours to minutes) and improves purity by minimizing thermal degradation .
Advanced Research Questions
Q. What computational methods are suitable for studying the electronic properties of this compound?
- Density Functional Theory (DFT) : Calculate electron density distributions and local kinetic energy densities to predict reactivity and correlate with experimental data (e.g., correlation energies in heterocyclic systems) .
- Molecular docking : Model interactions with biological targets (e.g., VEGFR2 kinase) to rationalize inhibitory activity and guide structural modifications .
Q. How does the compound’s structure influence its biological activity as a kinase inhibitor?
Q. How can crystallographic data resolve ambiguities in reaction outcomes?
- Case study : Microwave-assisted synthesis of similar oxazol-2-amines produced only the oxazole product (not imidazolone), confirmed by X-ray analysis of dihedral angles and hydrogen-bonding networks .
- Methodology : Compare experimental XRD data with computational predictions to validate regioselectivity and reaction pathways .
Q. What strategies mitigate contradictions in biological assay data for this compound?
- Control experiments : Use isoform-specific kinase assays to distinguish off-target effects.
- Data normalization : Account for variations in cellular permeability by correlating enzymatic IC₅₀ (e.g., VEGFR2 inhibition) with cellular viability assays (e.g., HUVEC proliferation) .
- Reproducibility : Standardize solvent systems (e.g., DMSO concentration) to avoid aggregation artifacts.
Methodological Notes
- Synthetic protocols : Always include inert atmosphere conditions (N₂/Ar) to prevent oxidation of amine intermediates .
- Safety considerations : Refer to SDS guidelines for handling hazardous intermediates (e.g., brominated reagents) and ensure proper ventilation .
- Data validation : Cross-reference spectroscopic data with published analogs (e.g., 5-(4-fluorophenyl)-4-pyridyl-oxazol-2-amine) to confirm assignments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
